4-[4-(Methylthio)benzoyl]morpholine
Description
4-[4-(Methylthio)benzoyl]morpholine is a heterocyclic compound featuring a morpholine ring (a six-membered ring containing one oxygen and three nitrogen atoms) linked via a benzoyl group (C=O) to a phenyl ring substituted with a methylthio (-SMe) group at the para position. The methylthio substituent enhances lipophilicity compared to unsubstituted benzoyl derivatives, improving membrane permeability in biological systems . This compound is synthesized through nucleophilic acyl substitution, where morpholine reacts with 4-(methylthio)benzoyl chloride—a reagent widely used in organic synthesis for its versatility in forming amides and ketones . Applications of this compound span drug development (due to its metabolic soft spot for oxidation) and material science (e.g., as a photoinitiator) .
Properties
IUPAC Name |
(4-methylsulfanylphenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-16-11-4-2-10(3-5-11)12(14)13-6-8-15-9-7-13/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAYBPHTHJGWIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Methylthio)benzoyl]morpholine typically involves the reaction of morpholine with 4-(methylthio)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Methylthio)benzoyl]morpholine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Substitution: Nitro or halogenated derivatives.
Reduction: Hydroxyl derivatives.
Scientific Research Applications
4-[4-(Methylthio)benzoyl]morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[4-(Methylthio)benzoyl]morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The methylthio group can enhance the compound’s ability to penetrate cell membranes, while the benzoyl group can participate in hydrogen bonding and other interactions with the target molecule.
Comparison with Similar Compounds
Structural Modifications of the Morpholine Ring
Thiomorpholine Derivatives
- 4-(4-Nitrophenyl)thiomorpholine : Replacing the oxygen in morpholine with sulfur yields thiomorpholine, increasing lipophilicity and altering crystal packing. The sulfur atom facilitates intermolecular C–H···O hydrogen bonds, forming centrosymmetric dimers absent in morpholine analogues. This structural difference impacts solubility and stability .
- 4-[4-(Methylthio)benzoyl]morpholine : The oxygen-containing morpholine ring offers moderate hydrogen-bonding capacity, contrasting with thiomorpholine’s enhanced hydrophobic interactions.
Substituent Variations on the Aromatic Ring
Key Findings :
- Electron-donating groups (e.g., -SMe) : Increase lipophilicity and participate in hydrophobic interactions, beneficial for drug absorption .
- Electron-withdrawing groups (e.g., -NO₂, -CF₃): Enhance reactivity in nucleophilic substitutions and stabilize intermediates in medicinal chemistry .
Linkage Types Between Phenyl and Morpholine
Key Findings :
- Benzoyl linkage : Imparts rigidity and planarity, favoring π-π stacking interactions.
- Sulfonyl linkage : Introduces strong electron-withdrawing effects, enhancing stability in acidic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
